2-Butene, 1-methoxy-, (2E)-
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Overview
Description
2-Butene, 1-methoxy-, (2E)-, also known as (E)-2-methoxy-2-butene, is an organic compound with the molecular formula C₅H₁₀O. It is a type of alkene with a methoxy group attached to the second carbon of the butene chain. The (E)-designation indicates that the higher priority groups on either side of the double bond are on opposite sides, following the Cahn-Ingold-Prelog priority rules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butene, 1-methoxy-, (2E)- can be synthesized through various methods. One common synthetic route involves the reaction of 2-butanone with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes dehydration to form the desired product .
Industrial Production Methods
Industrial production of 2-Butene, 1-methoxy-, (2E)- typically involves the catalytic dehydration of 2-butanone in the presence of methanol. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Butene, 1-methoxy-, (2E)- undergoes various chemical reactions, including:
Addition Reactions: It can participate in electrophilic addition reactions with halogens such as bromine and chlorine, forming vicinal dihalides.
Oxidation Reactions: It can be oxidized to form corresponding carbonyl compounds under specific conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br₂) or chlorine (Cl₂) in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃).
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Major Products Formed
Halogenation: Vicinal dihalides.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
2-Butene, 1-methoxy-, (2E)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butene, 1-methoxy-, (2E)- in chemical reactions involves the interaction of its double bond with various reagents. For example, in halogenation reactions, the π-electrons of the double bond interact with the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. This intermediate is then attacked by a halide ion to form the final product .
Comparison with Similar Compounds
Similar Compounds
(Z)-2-Butene, 1-methoxy-: The (Z)-isomer has the higher priority groups on the same side of the double bond.
2-Butene, 2-methoxy-: This compound has the methoxy group attached to the second carbon but differs in the position of the double bond.
Uniqueness
2-Butene, 1-methoxy-, (2E)- is unique due to its specific geometric configuration, which influences its reactivity and the types of products formed in chemical reactions. The (E)-configuration often leads to different stereochemical outcomes compared to its (Z)-isomer .
Properties
CAS No. |
10034-14-7 |
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Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
1-methoxybut-2-ene |
InChI |
InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3 |
InChI Key |
LQBZMLRJLRSDNW-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C/COC |
SMILES |
CC=CCOC |
Canonical SMILES |
CC=CCOC |
Origin of Product |
United States |
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